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Introduction
(S)-Morpholine-2-carboxylic acid is a chiral, constrained α-amino acid analogue that has

garnered significant interest in medicinal chemistry. Its rigid morpholine ring system introduces

conformational constraints into peptide and small molecule structures, a strategy often

employed to enhance biological activity, metabolic stability, and cell permeability. The

incorporation of such non-natural amino acids can lead to peptidomimetics with improved

pharmacological profiles, making them attractive candidates for drug discovery programs.[1][2]

One prominent area where constrained amino acid mimics are utilized is in the development of

SMAC (Second Mitochondria-derived Activator of Caspases) mimetics. These molecules are

designed to antagonize the Inhibitor of Apoptosis Proteins (IAPs), which are often

overexpressed in cancer cells, leading to resistance to apoptosis.[3][4][5] By mimicking the N-

terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of endogenous SMAC, these

compounds can restore the natural apoptotic process in malignant cells.

This document provides an overview of the application of the (S)-morpholine-2-carboxylic
acid scaffold in medicinal chemistry, with a focus on its potential role in the design of IAP

inhibitors.
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Application: IAP Antagonists (SMAC Mimetics)
The morpholine scaffold is a key feature in numerous approved and experimental drugs due to

its favorable physicochemical and metabolic properties.[6][7][8] In the context of IAP

antagonists, incorporating constrained residues like (S)-morpholine-2-carboxylic acid can

lead to potent and selective binders to the BIR (Baculoviral IAP Repeat) domains of IAP

proteins, particularly XIAP, cIAP1, and cIAP2.[9][10]

A notable example of a potent, orally bioavailable SMAC mimetic is Xevinapant (AT-406/Debio

1143). While its core is a diazocine, the principles of its design are highly relevant to the

application of constrained amino acids like (S)-morpholine-2-carboxylic acid.[11][12][13]

Xevinapant has demonstrated significant antitumor activity in preclinical and clinical studies.

[14]

Quantitative Data of Representative IAP Inhibitors
The following table summarizes the binding affinities and cellular potencies of representative

IAP inhibitors, illustrating the high potency that can be achieved with SMAC mimetics.
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Compound Target
Binding
Affinity (Ki,
nM)

Cell Line IC50 (nM) Reference

Xevinapant

(AT-406)
XIAP 66.4

MDA-MB-231

(Breast

Cancer)

144 [9][10]

cIAP1 1.9

SK-OV-3

(Ovarian

Cancer)

142 [9][10]

cIAP2 5.1 - - [9]

LCL161 XIAP 35
Ba/F3-FLT3-

ITD
~500 [15]

cIAP1 0.4
MOLM13-

luc+
~4000 [15]

- -
CCRF-CEM

(T-cell ALL)
250 [15]

- -

Karpas-299

(Anaplastic

Large Cell

Lymphoma)

1600 [15]

- -

Hep3B

(Hepatocellul

ar

Carcinoma)

10,230 [16]

- -

PLC5

(Hepatocellul

ar

Carcinoma)

19,000 [16]
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General Synthesis of a Peptidomimetic IAP Inhibitor
Incorporating a Constrained Amino Acid
This protocol describes a general approach for the synthesis of a peptidomimetic IAP inhibitor,

which can be adapted for the inclusion of (S)-morpholine-2-carboxylic acid or other

constrained amino acids at the P2 position.[5]

Materials:

Protected (S)-morpholine-2-carboxylic acid (e.g., Boc- or Fmoc-protected)

Other required protected amino acids

Coupling reagents (e.g., EDC, HOBt, HATU)

Bases (e.g., N-methylmorpholine (NMM), DIPEA)

Solvents (e.g., DMF, DCM, MeOH)

Deprotection reagents (e.g., TFA for Boc, piperidine for Fmoc)

Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

Esterification of the C-terminal Amino Acid: The C-terminal amino acid is esterified, for

example, by reacting with methanolic HCl.

Peptide Coupling: The protected (S)-morpholine-2-carboxylic acid is coupled to the C-

terminal amino acid ester using standard peptide coupling conditions (e.g., EDC, HOBt,

NMM in DMF).

Deprotection: The N-terminal protecting group (e.g., Boc) is removed using an appropriate

deprotection agent (e.g., TFA in DCM).

Further Coupling: The next amino acid in the sequence is coupled to the deprotected amine.
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Repeat Steps 3 and 4: Steps 3 and 4 are repeated until the desired peptide sequence is

assembled.

Final Deprotection: All protecting groups are removed.

Purification: The final compound is purified by chromatography (e.g., flash chromatography

or preparative HPLC).

Cell Proliferation Assay (WST-8 Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of

a synthesized IAP inhibitor in a cancer cell line.[14]

Materials:

Cancer cell line (e.g., MDA-MB-231)

Cell culture medium and supplements

Synthesized IAP inhibitor

WST-8 reagent

96-well plates

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 3-4 x 10³ cells/well) and

incubate overnight.

Compound Treatment: Treat the cells with various concentrations of the IAP inhibitor and

incubate for a specified period (e.g., 4 days).

WST-8 Addition: Add WST-8 reagent to each well and incubate for 2-3 hours at 37°C.

Absorbance Measurement: Measure the absorbance at 450 nm using a plate reader.
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IC50 Calculation: Calculate the IC50 value by comparing the absorbance of treated cells with

untreated cells.

Visualizations
IAP Signaling Pathway and Mechanism of SMAC
Mimetics
The following diagram illustrates the intrinsic apoptotic pathway and the mechanism of action of

SMAC mimetics like Xevinapant. In healthy cells, IAPs inhibit caspases, preventing apoptosis.

[17][18][19] In cancer cells, where IAPs are often overexpressed, this inhibition is a key survival

mechanism.[1] SMAC mimetics bind to IAPs, preventing them from inhibiting caspases and

thereby promoting apoptosis.[2][20]
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Caption: IAP signaling pathway and the role of SMAC mimetics.
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Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis and biological evaluation

of a novel IAP inhibitor based on the (S)-morpholine-2-carboxylic acid scaffold.
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Caption: Workflow for IAP inhibitor synthesis and evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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